AM404

Description

Properties

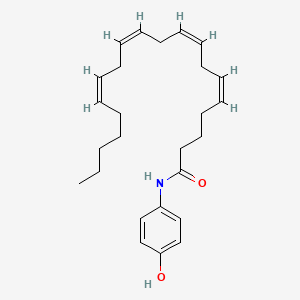

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBZOOZRAXHERC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424985 | |

| Record name | AM 404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183718-77-6 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183718-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-404 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM 404 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-404 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AM404 mechanism of action in the central nervous system

An In-depth Examination of the Core Actions of N-arachidonoylphenolamine (AM404) in the Central Nervous System for Researchers and Drug Development Professionals.

N-arachidonoylphenolamine (this compound), an active metabolite of the widely used analgesic paracetamol (acetaminophen), exhibits a multifaceted mechanism of action within the central nervous system (CNS).[1][2] Its analgesic and other neurological effects are not attributed to a single target but rather to a complex interplay with several key signaling systems. This technical guide synthesizes the current understanding of this compound's core mechanisms, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development.

Core Mechanisms of Action

This compound's activity in the CNS is primarily centered around three interconnected systems: the endocannabinoid system, the transient receptor potential vanilloid type 1 (TRPV1) channels, and its influence on cyclooxygenase (COX) enzymes. Recent evidence also points to a direct modulatory effect on voltage-gated sodium channels.

Modulation of the Endocannabinoid System

A primary and well-characterized mechanism of this compound is its role as an inhibitor of anandamide (AEA) reuptake.[1][3][4] By blocking the putative anandamide membrane transporter (AMT), this compound increases the synaptic concentration of the endogenous cannabinoid anandamide, thereby potentiating its effects at cannabinoid receptors, primarily CB1 receptors. This indirect agonism of CB1 receptors is a key contributor to its analgesic properties. While this compound itself is a weak agonist of CB1 and CB2 receptors, its principal cannabinoid-related effects are mediated through the enhancement of endogenous anandamide levels.

Activation of TRPV1 Receptors

This compound is a potent activator of the transient receptor potential vanilloid type 1 (TRPV1) receptor, also known as the capsaicin receptor. In the CNS, particularly in areas like the periaqueductal gray, activation of supraspinal TRPV1 receptors by this compound leads to antinociception. This is in contrast to the periphery, where TRPV1 activation is typically associated with nociception. The analgesic effect of paracetamol has been shown to be diminished in TRPV1 knockout mice or in the presence of a TRPV1 antagonist like capsazepine, highlighting the significance of this pathway.

Inhibition of Cyclooxygenase (COX)

This compound exhibits inhibitory effects on cyclooxygenase (COX-1 and COX-2) activity, thereby reducing the synthesis of prostaglandins. This anti-inflammatory action contributes to its overall therapeutic profile. Studies in activated microglia, the resident immune cells of the CNS, have shown that this compound can decrease the production of inflammatory mediators like prostaglandin E2 (PGE2).

Inhibition of Voltage-Gated Sodium Channels

Emerging research has identified a novel mechanism for this compound involving the direct inhibition of voltage-gated sodium channels (NaV), specifically NaV1.7 and NaV1.8, which are crucial for pain signaling in the peripheral nervous system. While this action is prominent peripherally, the contribution of central sodium channel modulation to this compound's overall CNS effects is an area of ongoing investigation.

Signaling Pathways

The interplay of these mechanisms results in the activation of complex signaling cascades. One of the key pathways implicated in the analgesic effect of this compound in the periaqueductal grey involves the activation of a TRPV1 channel-mGlu5 receptor-PLC-DAGL-CB1 receptor signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data related to the affinity and potency of this compound at its various targets.

| Target | Action | Species | Assay System | Value | Reference |

| Anandamide Transporter | Inhibition (IC₅₀) | Rat | In vitro | 1 µM | |

| CB1 Receptor | Weak Agonist | - | - | - | |

| CB2 Receptor | Weak Agonist | - | - | - | |

| TRPV1 Receptor | Potent Activator | - | Patch-clamp | - | |

| COX-1 | Weak Inhibition | - | - | - | |

| COX-2 | Weak Inhibition | - | - | - | |

| NaV1.7 | Inhibition (IC₅₀) | Human | Heterologous expression | 4.6 ± 0.9 nM | |

| NaV1.8 | Inhibition (IC₅₀) | Human | Heterologous expression | 8.1 ± 1.2 nM |

Note: Some values are qualitative ("weak," "potent") as specific quantitative data was not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used to investigate the mechanism of action of this compound.

Anandamide Uptake Assay

This assay measures the ability of a compound to inhibit the transport of anandamide into cells.

Methodology:

-

Cell Culture: C6 glioma cells or primary astrocytes are commonly used as they express the anandamide transporter.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time.

-

Incubation: Radiolabeled anandamide (e.g., [³H]anandamide) is added to the culture medium, and the cells are incubated for a short period to allow for uptake.

-

Termination: The uptake process is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular anandamide.

-

Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of radioactivity in the this compound-treated cells is compared to the vehicle-treated cells to determine the percentage inhibition of anandamide uptake. The IC₅₀ value is then calculated.

In Vivo Microdialysis for Neurotransmitter Levels

Microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in specific brain regions of living animals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Paracetamol - Wikipedia [en.wikipedia.org]

- 3. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, Anandamide transport inhibitor (CAS 183718-77-6) | Abcam [abcam.com]

N-arachidonoylphenolamine (AM404): A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoylphenolamine (AM404), a key bioactive metabolite of the widely used analgesic paracetamol (acetaminophen), has garnered significant scientific interest due to its multifaceted pharmacological profile. This technical guide provides an in-depth exploration of the discovery, synthesis, and complex mechanism of action of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its signaling pathways. The discovery of this compound has not only elucidated the primary analgesic mechanism of paracetamol but has also unveiled a novel endogenous signaling molecule with therapeutic potential.

Discovery and Endogenous Synthesis

The discovery of this compound stemmed from investigations into the mechanism of action of paracetamol, which for decades remained enigmatic. It was observed that paracetamol's analgesic effects were not fully explained by its weak inhibition of cyclooxygenase (COX) enzymes in the periphery. A pivotal breakthrough occurred with the identification of this compound in the brain following paracetamol administration[1].

This compound is synthesized endogenously in the brain through a two-step process. First, paracetamol is deacetylated in the liver to its primary metabolite, p-aminophenol. Following transport across the blood-brain barrier, p-aminophenol is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (this compound)[1]. This FAAH-dependent synthesis is a crucial step in the bioactivation of paracetamol to its centrally acting analgesic form[2][3][4].

Chemical Synthesis

For research purposes, this compound can be synthesized in the laboratory. The synthesis involves the formation of an amide bond between 4-aminophenol and arachidonic acid.

Experimental Protocol: Laboratory Synthesis of N-arachidonoylphenolamine (this compound)

Materials:

-

Arachidonic acid

-

4-Aminophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve arachidonic acid and a slight molar excess of 4-aminophenol in anhydrous DCM.

-

Coupling Reaction: To the stirred solution, add a catalytic amount of DMAP followed by the dropwise addition of a solution of DCC (1.1 equivalents) in anhydrous DCM at 0°C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Extraction: Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N-arachidonoylphenolamine.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Pharmacological Profile and Mechanism of Action

This compound exhibits a complex pharmacological profile, interacting with multiple targets within the central and peripheral nervous systems. Its primary mechanisms of action include:

-

Anandamide Reuptake Inhibition: this compound is a potent inhibitor of the putative anandamide transporter, thereby increasing the synaptic concentration of the endogenous cannabinoid anandamide. This leads to enhanced activation of cannabinoid receptors, particularly CB1 receptors, contributing to analgesia.

-

TRPV1 Receptor Agonism: this compound directly activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.

-

Cyclooxygenase (COX) Inhibition: this compound exhibits inhibitory activity against both COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.

-

Sodium Channel Inhibition: Recent evidence suggests that this compound can directly inhibit voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, which are crucial for pain signal transmission in peripheral nociceptors.

-

Weak Cannabinoid Receptor Agonism: this compound is a weak partial agonist at both CB1 and CB2 cannabinoid receptors.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the pharmacological activity of this compound at its various molecular targets.

| Target | Activity | Reported Value | Reference |

| Anandamide Transporter | IC₅₀ | ~1-3 µM | |

| TRPV1 Receptor | pEC₅₀ | 7.4 | |

| FAAH | IC₅₀ | ~3 µM | |

| COX-1 | Inhibition | Dose-dependent | |

| COX-2 | Inhibition | Dose-dependent | |

| CB1 Receptor | Ki | > 1 µM (weak agonist) | |

| CB2 Receptor | Ki | > 1 µM (weak agonist) |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Anandamide Uptake Assay

This protocol is designed to measure the inhibition of anandamide uptake by this compound in a cellular context.

Materials:

-

Cell line expressing the anandamide transporter (e.g., C6 glioma cells, primary neurons)

-

Culture medium

-

[³H]-Anandamide (radiolabeled) or a fluorescent anandamide analog

-

Unlabeled anandamide

-

This compound

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter (for radiolabeled assays) or fluorescence plate reader

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Add [³H]-anandamide or fluorescent anandamide to each well to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.

-

Cell Lysis and Measurement: Lyse the cells and measure the amount of internalized anandamide. For radiolabeled assays, add scintillation fluid and count the radioactivity. For fluorescent assays, measure the fluorescence intensity.

-

Data Analysis: Calculate the percentage of inhibition of anandamide uptake for each concentration of this compound and determine the IC₅₀ value.

FAAH Activity Assay

This protocol measures the enzymatic activity of FAAH and its inhibition by this compound using brain homogenates.

Materials:

-

Rodent brain tissue (e.g., whole brain or specific regions)

-

Homogenization buffer (e.g., Tris-HCl with EDTA)

-

[³H]-Anandamide or a fluorogenic FAAH substrate (e.g., AMC-arachidonoylamide)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 9.0)

-

Organic solvent (e.g., chloroform/methanol) for extraction (for radiolabeled assays)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).

-

Reaction Setup: In a reaction tube, combine the brain homogenate, assay buffer, and varying concentrations of this compound or vehicle control.

-

Initiation of Reaction: Add the [³H]-anandamide or fluorogenic substrate to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction (e.g., by adding organic solvent for radiolabeled assays or a stop solution for fluorogenic assays).

-

Product Measurement:

-

Radiolabeled Assay: Separate the product ([³H]-ethanolamine) from the substrate by liquid-liquid extraction and quantify the radioactivity in the aqueous phase.

-

Fluorogenic Assay: Measure the fluorescence of the liberated fluorophore.

-

-

Data Analysis: Calculate the FAAH activity and the percentage of inhibition by this compound to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

This protocol is used to investigate the direct effects of this compound on voltage-gated sodium channels in neurons.

Materials:

-

Primary neurons or a cell line expressing sodium channels of interest (e.g., DRG neurons, HEK293 cells transfected with Nav1.7 or Nav1.8)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

External solution (e.g., artificial cerebrospinal fluid)

-

Internal pipette solution

-

This compound

Procedure:

-

Cell Preparation: Prepare a culture of the cells to be studied on a coverslip.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place the coverslip in the recording chamber and perfuse with the external solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Baseline Recording: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. Record baseline currents.

-

Drug Application: Perfuse the recording chamber with the external solution containing a known concentration of this compound.

-

Recording in the Presence of this compound: After a few minutes of drug application, record the sodium currents again using the same voltage protocol.

-

Data Analysis: Compare the amplitude and kinetics of the sodium currents before and after the application of this compound to determine the extent of inhibition. Construct a dose-response curve if multiple concentrations are tested.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of this compound and a typical experimental workflow for its characterization.

Signaling Pathways of this compound

Caption: Signaling pathways of this compound, from its synthesis to its molecular targets and downstream effects.

Experimental Workflow for this compound Characterization

Caption: A typical experimental workflow for the synthesis and pharmacological characterization of this compound.

Conclusion

N-arachidonoylphenolamine (this compound) represents a fascinating intersection of pharmacology, neurochemistry, and drug metabolism. Its discovery as the primary mediator of paracetamol's central analgesic effects has fundamentally changed our understanding of this common medication. The multifaceted mechanism of action of this compound, involving the endocannabinoid system, TRPV1 receptors, COX enzymes, and sodium channels, highlights its potential as a lead compound for the development of novel analgesics with a unique pharmacological profile. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds. The detailed protocols and compiled data serve as a practical resource to facilitate ongoing and future research in this exciting field.

References

The Pharmacological Profile of AM404: A Key Metabolite in Paracetamol's Analgesic Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)arachidonamide (AM404), a bioactive metabolite of paracetamol (acetaminophen), has emerged as a critical player in understanding the complex analgesic mechanisms of its parent drug. Formed in the central nervous system (CNS) through the conjugation of paracetamol's deacetylated product, p-aminophenol, with arachidonic acid by fatty acid amide hydrolase (FAAH), this compound exhibits a multifaceted pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its interactions with various molecular targets, summarizing quantitative data, outlining key experimental protocols, and visualizing its intricate signaling pathways.

Biosynthesis of this compound

The formation of this compound is a key step in the central analgesic cascade of paracetamol. Following oral administration, paracetamol undergoes deacetylation in the liver to form p-aminophenol.[3] This intermediate then travels to the CNS, where it is conjugated with arachidonic acid by the enzyme FAAH to produce this compound.[4] This CNS-specific formation highlights paracetamol's role as a prodrug that is converted to its active form within the brain.[2]

References

- 1. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Frontiers | Neuroprotective Effect of this compound Against NMDA-Induced Hippocampal Excitotoxicity [frontiersin.org]

- 4. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

AM404: A Technical Examination of its Weak Agonist Activity at Cannabinoid Receptors CB1 and CB2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM404, or N-(4-hydroxyphenyl)-arachidonamide, is a fascinating molecule primarily recognized as a metabolite of the widely used analgesic, paracetamol (acetaminophen).[1][2] Its mechanism of action is multifaceted, extending beyond a simple interaction with a single target. While renowned for its role as an inhibitor of anandamide reuptake, thereby potentiating the effects of endogenous cannabinoids, there is also evidence to suggest that this compound acts as a weak direct agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] This technical guide aims to provide a comprehensive overview of the current understanding of this compound's interaction with CB1 and CB2 receptors, with a focus on its characterization as a weak agonist. The information presented herein is intended to support further research and drug development efforts targeting the endocannabinoid system.

Core Concept: this compound's Dual Mechanism at Cannabinoid Receptors

This compound's interaction with the endocannabinoid system is complex. Its primary and most well-documented effect is the inhibition of the anandamide transporter, which leads to increased levels of the endogenous cannabinoid anandamide in the synaptic cleft.[1] This indirect agonism is a significant contributor to its pharmacological effects. However, a body of evidence also points towards a direct, albeit weak, agonist action at both CB1 and CB2 receptors.[1] Understanding this dual mechanism is critical for the accurate interpretation of experimental data and for the design of novel therapeutic agents.

Quantitative Analysis of this compound's Interaction with CB1 and CB2 Receptors

The direct binding affinity and functional potency of this compound at CB1 and CB2 receptors are not extensively reported in the literature, with most studies focusing on its effects as an anandamide reuptake inhibitor. The available data suggests a low-affinity interaction.

Table 1: Binding Affinity of this compound at Human Cannabinoid Receptors

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | CB1 | Radioligand Binding | Ki | Data not consistently available; described as "low-affinity" | |

| This compound | CB2 | Radioligand Binding | Ki | Data not consistently available |

Table 2: Functional Activity of this compound at Human Cannabinoid Receptors

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | CB1 | cAMP Accumulation | EC50 | Data not consistently available | |

| This compound | CB1 | cAMP Accumulation | Emax | Data not consistently available | |

| This compound | CB2 | cAMP Accumulation | EC50 | Data not consistently available | |

| This compound | CB2 | cAMP Accumulation | Emax | Data not consistently available |

Note: The lack of specific quantitative data in the tables highlights a gap in the current literature regarding the direct agonist properties of this compound.

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like this compound at cannabinoid receptors.

Radioligand Competition Binding Assay for CB1 and CB2 Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells)

-

[3H]CP-55,940 (radioligand)

-

Test compound (this compound)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in binding buffer.

-

In a 96-well plate, add the cell membranes, the radioligand ([3H]CP-55,940 at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for CB1 and CB2 Receptors

This protocol measures the functional activity of a test compound by quantifying its effect on forskolin-stimulated cAMP accumulation. Since CB1 and CB2 are Gi/o-coupled receptors, agonists will inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors

-

Test compound (this compound)

-

Forskolin

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)

-

Cell culture medium

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

384-well white microplates

Procedure:

-

Seed the cells in a 384-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

-

Prepare serial dilutions of the test compound (this compound).

-

Add the test compound to the cells and incubate for a pre-determined time.

-

Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values for the test compound's inhibition of forskolin-stimulated cAMP production.

Signaling Pathways and Visualizations

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Upon activation by an agonist, a conformational change in the receptor leads to the activation of the associated G-protein. This initiates a cascade of intracellular signaling events.

Caption: Canonical Gi/o-mediated signaling pathway for the CB1 receptor upon activation by a weak agonist like this compound.

Caption: Primary Gi/o-mediated signaling pathways for the CB2 receptor following stimulation by a weak agonist such as this compound.

Caption: A generalized experimental workflow for characterizing the binding and functional properties of this compound at cannabinoid receptors.

Conclusion and Future Directions

This compound presents a complex pharmacological profile, acting as both an anandamide reuptake inhibitor and a weak direct agonist at CB1 and CB2 receptors. While its indirect agonist activity is well-established, a more thorough quantitative characterization of its direct binding and functional agonism is warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound and similar compounds with the endocannabinoid system. Future studies should aim to definitively quantify the binding affinity and functional potency of this compound at both CB1 and CB2 receptors to provide a more complete understanding of its mechanism of action. This knowledge will be invaluable for the development of novel therapeutics that can selectively modulate the activity of the endocannabinoid system for the treatment of a variety of pathological conditions.

References

The Role of AM404 as a Potent Activator of TRPV1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoylphenolamine (AM404), a key bioactive metabolite of the widely used analgesic paracetamol (acetaminophen), has garnered significant scientific interest for its complex pharmacology. While initially identified as an inhibitor of anandamide reuptake, a substantial body of evidence has firmly established this compound as a potent direct activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This channel, a critical integrator of noxious thermal and chemical stimuli, represents a key target for pain modulation. This technical guide provides an in-depth examination of the molecular mechanisms, quantitative pharmacology, and experimental methodologies underpinning the activation of TRPV1 by this compound. It aims to serve as a comprehensive resource for professionals engaged in pain research and the development of novel analgesic therapies.

Mechanism of Action: Direct Agonism at the Vanilloid Binding Site

This compound functions as a direct agonist of the TRPV1 channel, a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Activation of TRPV1 by this compound leads to the influx of cations, most notably Calcium (Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling events.[2]

Molecular Interaction

This compound interacts directly with the capsaicin-binding pocket of the TRPV1 receptor.[3] This interaction is stabilized by specific polar and hydrophobic contacts. The arachidonic acid tail of this compound engages in non-specific hydrophobic interactions within the binding site, while the amide linker and hydroxyl group form key polar bonds with specific amino acid residues.[3] Molecular docking studies have identified potential interactions between the amide linker of this compound and residues such as Tyr511 and Thr550, with the hydroxyl group forming additional polar bonds with Arg557 and Glu570 in the S4-S5 linker region of the channel.[3] This binding event induces a conformational change in the TRPV1 protein, leading to the opening of its ion pore.

References

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AM404, the primary active metabolite of the widely used analgesic paracetamol, has emerged as a subject of significant interest within the pain research community. Beyond its previously characterized interactions with the endocannabinoid system, recent evidence has illuminated a novel mechanism of action: the direct and potent inhibition of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2] These channels are critical players in the propagation of nociceptive signals, making them key targets for the development of new analgesics. This technical guide provides an in-depth overview of the inhibitory activity of this compound on Nav1.7 and Nav1.8, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Quantitative Analysis of Nav1.7 and Nav1.8 Inhibition by this compound

This compound demonstrates a potent, state-dependent inhibition of both human Nav1.7 (hNav1.7) and human Nav1.8 (hNav1.8) channels. The inhibitory concentrations (IC50) are in the nanomolar range, highlighting the significant potential of this compound as a sodium channel blocker. The inhibitory effects of this compound are more pronounced when the channels are in a depolarized state.[1]

| Channel | Cell Line | Holding Potential | IC50 (nM) | Reference |

| hNav1.7 | HEK293T | -80 mV | 21.9 ± 2.7 | [1] |

| -120 mV | 571 ± 68 | |||

| hNav1.8 | ND7/23 | -80 mV | 55 ± 8.6 | |

| -120 mV | 264 ± 31 |

Mechanism of Action: Interaction with the Local Anesthetic Binding Site

The inhibitory action of this compound on Nav1.7 and Nav1.8 is mediated through the local anesthetic binding site within the channel pore. This mechanism is distinct among paracetamol metabolites, as others like 4-aminophenol and NAPQI do not exhibit the same inhibitory effect. The binding of this compound to this site stabilizes the inactivated state of the channel, thereby reducing the influx of sodium ions and dampening neuronal excitability.

Experimental Protocols

The following sections detail the methodologies employed for the electrophysiological characterization of this compound's effects on Nav1.7 and Nav1.8 channels.

Cell Culture and Transfection

-

hNav1.7 Expression: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are transiently transfected with plasmids encoding the human Nav1.7 alpha subunit and auxiliary beta subunits using a suitable transfection reagent.

-

hNav1.8 Expression: The neuroblastoma-glioma hybrid cell line (ND7/23) is used for the expression of hNav1.8 due to its ability to support robust channel expression. Cells are maintained in DMEM with 10% FBS and transfected with the hNav1.8 expression construct.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings are the gold standard for investigating the effects of compounds on ion channel function.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.

Recording Procedure:

-

Cell Plating: Cells are plated onto glass coverslips 24-48 hours prior to recording.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction to achieve the whole-cell recording configuration.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

References

Endocannabinoid Reuptake Inhibition by AM404: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM404, or N-arachidonoylphenolamine, is a widely studied compound recognized primarily for its role as an inhibitor of endocannabinoid reuptake. It is also an active metabolite of the common analgesic paracetamol (acetaminophen), contributing significantly to its therapeutic effects.[1][2] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its inhibition of anandamide transport. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and drug development in the field of endocannabinoid pharmacology.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes. The therapeutic potential of targeting the ECS has led to the development of various pharmacological tools. One strategy to enhance endocannabinoid signaling is to inhibit the reuptake of endocannabinoids like anandamide (AEA), thereby increasing their synaptic availability. This compound has been a pivotal compound in the exploration of this mechanism.[3][4] While initially identified as a selective anandamide transport inhibitor, its pharmacological profile is now understood to be more complex, involving interactions with other key targets such as the transient receptor potential vanilloid type 1 (TRPV1) and fatty acid amide hydrolase (FAAH).[5]

Mechanism of Action

Inhibition of Endocannabinoid Reuptake

The primary mechanism attributed to this compound is the competitive and selective inhibition of a putative endocannabinoid membrane transporter (EMT), which is responsible for the cellular uptake of anandamide. By blocking this transporter, this compound effectively increases the extracellular concentration of anandamide, leading to enhanced activation of cannabinoid receptors, particularly CB1 receptors. This indirect agonism of CB1 receptors is believed to mediate many of the analgesic and neuroprotective effects of this compound. The transport of endocannabinoids is thought to occur via facilitated diffusion, driven by a concentration gradient.

Interaction with TRPV1 Receptors

This compound is a potent agonist of the TRPV1 receptor, also known as the capsaicin receptor. This interaction is significant as it contributes to the analgesic properties of this compound, particularly in the context of neuropathic pain. The activation of TRPV1 by this compound can lead to desensitization of the receptor, which may contribute to its pain-relieving effects. It is important to note that the concentrations of this compound required to activate TRPV1 are similar to those needed to inhibit endocannabinoid transport.

Effects on Fatty Acid Amide Hydrolase (FAAH)

While some early reports suggested that this compound might inhibit FAAH, the primary enzyme responsible for the intracellular degradation of anandamide, subsequent studies have indicated that it has little to no direct inhibitory effect on FAAH activity. Instead, the increase in synaptic anandamide levels is primarily due to the blockade of its transport into the cell where FAAH would otherwise metabolize it. This compound itself is formed in the brain from the paracetamol metabolite p-aminophenol and arachidonic acid in a reaction catalyzed by FAAH.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.

Table 1: Inhibitory and Binding Affinities of this compound

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Anandamide Transport) | 1 µM | Neurons | |

| 5 µM | Astrocytes | ||

| 4.9 µM | C6 glioma cells | ||

| Ki (CB1 Receptor) | 1.8 µM | ||

| pEC50 (Vanilloid Receptors) | 7.4 |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways affected by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. The anandamide transport inhibitor this compound reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoids, the endocannabinoid system and pain: a review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of AM404 in Neuronal Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM404, or N-(4-hydroxyphenyl)arachidonamide, is a fascinating and complex molecule that has garnered significant attention in the field of neuroscience and pharmacology. Initially identified as an inhibitor of anandamide uptake, its mechanism of action is now understood to be multifaceted, involving a range of cellular targets within neuronal tissue.[1][2] This promiscuity makes this compound a valuable tool for dissecting the intricate signaling pathways of the endocannabinoid system and related pathways, and also presents both opportunities and challenges for its therapeutic development. This technical guide provides a comprehensive overview of the known cellular targets of this compound in neuronal tissue, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Cellular Targets of this compound

This compound interacts with several key proteins in the nervous system, leading to a cascade of downstream effects. Its primary and secondary targets are summarized below.

Primary Targets:

-

Anandamide Transporter: this compound is a potent inhibitor of the putative anandamide transporter, preventing the reuptake of the endocannabinoid anandamide from the synaptic cleft.[1] This action increases the synaptic concentration and duration of anandamide, thereby potentiating its effects at cannabinoid receptors.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): this compound is a direct agonist of TRPV1 receptors, which are non-selective cation channels involved in nociception and temperature sensation.[1][3] The activation of TRPV1 by this compound contributes to its analgesic effects, particularly in the central nervous system.

-

Voltage-Gated Sodium Channels (Nav): Emerging evidence indicates that this compound is a potent inhibitor of voltage-gated sodium channels, particularly the Nav1.7 and Nav1.8 subtypes, which are crucial for the initiation and propagation of action potentials in nociceptive neurons. This direct channel blockade represents a significant component of its analgesic properties.

Secondary Targets:

-

Cannabinoid Receptors (CB1 and CB2): this compound is a weak partial agonist at both CB1 and CB2 receptors. While its direct affinity is low, by inhibiting anandamide reuptake, it indirectly enhances the activation of these receptors by the endogenous ligand.

-

Fatty Acid Amide Hydrolase (FAAH): this compound can inhibit FAAH, the intracellular enzyme responsible for the degradation of anandamide. This inhibition further contributes to the elevation of anandamide levels.

-

Cyclooxygenase (COX) Enzymes: this compound has been shown to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory cascade through the production of prostaglandins.

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data on the interaction of this compound with its various cellular targets. It is important to note that values can vary depending on the experimental system and conditions.

| Target | Parameter | Value | Species/Cell Type | Reference(s) |

| Anandamide Transporter | IC₅₀ | ~1-5 µM | Neurons and Astrocytes | |

| TRPV1 Receptor | EC₅₀ | >1 µM | Recombinant hTRPV1 | |

| CB1 Receptor | Ki | >1 µM (Low Affinity) | - | |

| CB2 Receptor | Ki | >1 µM (Low Affinity) | - | |

| FAAH | - | Inhibition noted | - | |

| COX-1 | - | Inhibition noted | Activated Microglia | |

| COX-2 | - | Inhibition noted | Activated Microglia | |

| Nav1.7 | IC₅₀ | Not specified | - | - |

| Nav1.8 | IC₅₀ | Not specified | - | - |

Note: Specific Ki and IC₅₀ values for some targets are not consistently reported in the literature and are thus indicated as "Not specified." The provided values should be considered indicative.

Signaling Pathways and Mechanisms of Action

The diverse molecular targets of this compound result in the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its primary targets.

Anandamide Uptake Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on anandamide uptake in neuronal cells.

Methodology:

-

Cell Culture: Culture primary neuronal cells or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media. Plate the cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer bicarbonate buffer). Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

-

Uptake: Initiate anandamide uptake by adding a solution containing a known concentration of radiolabeled anandamide (e.g., [³H]-Anandamide) to each well.

-

Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C to allow for anandamide uptake.

-

Termination: Terminate the uptake by rapidly aspirating the incubation medium and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the amount of anandamide uptake at each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

TRPV1 Activation Assay (Calcium Imaging)

This protocol outlines a calcium imaging assay to measure the activation of TRPV1 receptors by this compound in cultured cells.

Methodology:

-

Cell Culture and Dye Loading: Culture cells endogenously expressing or transfected with TRPV1 (e.g., dorsal root ganglion (DRG) neurons or HEK293-TRPV1 cells) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Baseline Recording: Perfuse the cells with a physiological saline solution and record the baseline fluorescence intensity for a few minutes.

-

This compound Application: Apply this compound at various concentrations to the cells via the perfusion system.

-

Data Acquisition: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

-

Positive Control: At the end of the experiment, apply a saturating concentration of a known TRPV1 agonist, such as capsaicin, to elicit a maximal response.

-

Data Analysis: Quantify the change in fluorescence for each concentration of this compound. Normalize the responses to the maximal response induced by the positive control. Plot the normalized response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Voltage-Gated Sodium Channel Inhibition Assay (Whole-Cell Patch Clamp)

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on Nav1.7 and Nav1.8 channels.

Methodology:

-

Cell Preparation: Use a cell line stably expressing the human Nav1.7 or Nav1.8 channel (e.g., HEK293 cells) or primary DRG neurons which endogenously express these channels.

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass and fill with an appropriate internal solution. The external solution should be a physiological saline.

-

Whole-Cell Recording: Establish a gigaseal and obtain the whole-cell patch-clamp configuration on a selected cell.

-

Voltage Protocol: In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -100 mV) to ensure the channels are in the closed state. Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current.

-

Baseline Measurement: Record the peak amplitude of the sodium current under control conditions (perfusion with external solution only).

-

This compound Application: Perfuse the cell with the external solution containing increasing concentrations of this compound.

-

Data Acquisition: At each concentration, record the sodium current elicited by the same voltage protocol.

-

Data Analysis: Measure the peak current amplitude in the presence of each concentration of this compound. Calculate the percentage of inhibition relative to the baseline current. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a pharmacologically complex molecule with a diverse array of cellular targets in neuronal tissue. Its ability to inhibit anandamide reuptake, activate TRPV1 channels, and block voltage-gated sodium channels, in addition to its weaker effects on cannabinoid receptors, FAAH, and COX enzymes, underlies its significant effects on nociception, inflammation, and other neurological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential. A thorough understanding of its polypharmacology is crucial for the rational design of future experiments and for the development of more selective and effective therapeutic agents targeting these pathways.

References

AM404's Role in Analgesia and Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM404, or N-(4-hydroxyphenyl)-arachidonamide, is a fascinating and complex molecule that has garnered significant attention in the field of pain research. Initially identified as an inhibitor of anandamide uptake, its role in analgesia is now understood to be multifaceted, involving several key pain signaling pathways. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols. This compound is also known to be an active metabolite of the widely used analgesic, paracetamol (acetaminophen), and its formation is crucial for paracetamol's analgesic effects.[1][2]

Biosynthesis of this compound from Paracetamol

The journey of this compound begins with the metabolism of paracetamol. In the liver, a small fraction of paracetamol is deacetylated to form p-aminophenol.[2] This intermediate compound then travels to the central nervous system (CNS), where it is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to produce this compound.[2]

References

Neuroprotective Properties of AM404 in Preclinical Models: A Technical Guide

Abstract

N-arachidonoylphenolamine (AM404), the primary active metabolite of the widely used analgesic paracetamol (acetaminophen), has emerged as a compound of significant interest for its neuroprotective capabilities. Extensive preclinical research demonstrates that this compound confers protection against neuronal damage through a multifaceted mechanism of action. Unlike single-target agents, this compound modulates several key pathways implicated in neurodegeneration, including excitotoxicity, neuroinflammation, and oxidative stress. It reduces excessive glutamate release and intracellular calcium influx, inhibits the production of pro-inflammatory mediators like interleukin-1β (IL-1β) and prostaglandins, and enhances endocannabinoid signaling.[1][2][3] This technical guide synthesizes the core preclinical findings, presents quantitative data from key studies, details common experimental protocols, and visualizes the complex signaling pathways and workflows associated with this compound's neuroprotective effects.

Introduction to this compound and Neuroprotection

The Challenge of Excitotoxicity and Neuroinflammation

Neurodegenerative diseases and acute brain injuries are frequently characterized by excitotoxicity, a pathological process driven by the excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[4] This overstimulation leads to a cascade of detrimental events, including ionic imbalance, mitochondrial dysfunction, and ultimately, neuronal cell death.[2] Concurrently, neuroinflammation, often mediated by activated microglia and astrocytes, contributes significantly to the progression of neuronal damage through the release of cytotoxic factors and pro-inflammatory cytokines. Developing therapeutic agents that can effectively mitigate both excitotoxic and neuroinflammatory insults is a critical objective in neuropharmacology.

This compound: A Bioactive Metabolite of Paracetamol

While paracetamol is primarily metabolized in the liver, a portion is deacetylated to p-aminophenol. In the central nervous system (CNS), the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form this compound. This conversion is crucial, as this compound is largely responsible for the central analgesic and neuroprotective effects attributed to its parent compound. Evidence confirms the presence of this compound in human cerebrospinal fluid following paracetamol administration, underscoring its clinical relevance.

Core Neuroprotective Mechanisms of Action

This compound's neuroprotective profile is distinguished by its ability to engage multiple targets.

-

Attenuation of Excitotoxicity : this compound provides robust protection against NMDA-induced excitotoxicity. It achieves this by directly reducing the release of glutamate from presynaptic terminals and mitigating the subsequent NMDA receptor-mediated intracellular calcium overload.

-

Modulation of Neuroinflammation : The compound exhibits potent anti-inflammatory properties. It inhibits cyclooxygenase (COX-1 and COX-2) activity, thereby reducing the synthesis of prostaglandins like PGE2 in activated microglia. Furthermore, it decreases the expression of the key pro-inflammatory cytokine IL-1β and can inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory responses.

-

Enhancement of Endocannabinoid Signaling : this compound blocks the anandamide membrane transporter (AMT), which inhibits the reuptake of the endogenous cannabinoid anandamide from the synapse. This action increases endocannabinoid tone, contributing to its neuroprotective and analgesic effects. This compound also acts as a weak agonist at cannabinoid type 1 (CB1) receptors.

-

TRPV1 Receptor Agonism : this compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While activation of peripheral TRPV1 is associated with nociception, its role in central neuroprotection is complex and appears to be model-dependent. In some paradigms, such as ischemia, the neuroprotective effects of this compound occur independently of TRPV1 activation.

-

Antioxidant Effects : Studies have shown that this compound can prevent the formation of reactive oxygen species (ROS), suggesting a direct antioxidant effect that contributes to its ability to protect neurons from oxidative damage.

Preclinical Evidence: Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified across various preclinical models. The tables below summarize key findings.

Table 1: Neuroprotection Against Excitotoxicity in Ex Vivo Models

| Model | Insult | This compound Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Organotypic Hippocampal Slice Cultures (OHSC) | NMDA (25 µM) | 10 µM | No significant alteration in PI uptake. | |

| Organotypic Hippocampal Slice Cultures (OHSC) | NMDA (25 µM) | 25 µM | No significant alteration in PI uptake. |

| Organotypic Hippocampal Slice Cultures (OHSC) | NMDA (25 µM) | 50 µM | Potently prevented the increase in propidium iodide (PI) uptake, indicating significant reduction in neuronal death. | |

Table 2: Anti-inflammatory Effects in In Vitro Models

| Model | Stimulant | This compound Concentration | Key Finding | Reference |

|---|---|---|---|---|

| BV-2 Murine Microglia | Lipopolysaccharide (LPS) | 20 µM | Significantly inhibited nitric oxide (NO) secretion. | |

| BV-2 Murine Microglia | Lipopolysaccharide (LPS) | 50 µM | Significantly inhibited nitric oxide (NO) secretion. | |

| Primary Microglia Cultures | Lipopolysaccharide (LPS) | 0.1 - 10 µM | Dose-dependent decrease in the release of Prostaglandin E2 (PGE2). |

| SK-N-SH Neuroblastoma Cells | Interleukin-1β (IL-1β) | 0.1 - 10 µM | Concentration-dependently reduced the release of IL-1β-induced PGE2. | |

Key Experimental Protocols

Reproducible methodologies are crucial for evaluating neuroprotective compounds. The following are detailed protocols for commonly cited experiments.

Ex Vivo Model: Organotypic Hippocampal Slice Culture (OHSC) for Excitotoxicity

This model preserves the three-dimensional architecture of the hippocampus, making it ideal for studying neuroprotection in a complex tissue environment.

-

Slice Preparation : Hippocampi are dissected from neonatal mouse pups (P8-P10) in a sterile environment. 400 µm thick transverse slices are prepared using a McIlwain tissue chopper and immediately placed in ice-cold Gey's balanced salt solution supplemented with glucose.

-

Culturing : Individual slices are transferred onto semiporous membrane inserts within 6-well plates containing 1 mL of culture medium. Slices are maintained at 37°C in a 5% CO2 humidified incubator for approximately two weeks, with media changes every 2-3 days.

-

Drug Treatment and Insult : For neuroprotective assessment, cultures are pre-treated with this compound (e.g., 10, 25, 50 µM) for 30-60 minutes. Subsequently, an excitotoxic insult is induced by adding NMDA (e.g., 25 µM) to the medium for 24 hours. This compound remains present during the insult.

-

Assessment of Neuronal Viability : Cell death is quantified using a fluorescent dye that is excluded by live cells, such as Propidium Iodide (PI). PI (e.g., 5 µg/mL) is added to the culture medium. After an incubation period, slices are imaged using fluorescence microscopy.

-

Data Analysis : The fluorescence intensity of PI, which correlates with the extent of cell death, is quantified using image analysis software. A statistically significant reduction in PI fluorescence in this compound-treated slices compared to NMDA-only treated slices indicates a neuroprotective effect.

In Vitro Model: Microglial Cell Culture for Neuroinflammation

This protocol allows for the specific investigation of a compound's effect on microglial activation, a key component of neuroinflammation.

-

Cell Culture : BV-2 murine microglial cells or primary microglia are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

-

Drug Treatment and Stimulation : Cells are seeded into multi-well plates. Prior to stimulation, cells are pre-treated with various concentrations of this compound (e.g., 0.1–50 µM) for 30-60 minutes. Neuroinflammation is then induced by adding an inflammatory agent like LPS (e.g., 100 ng/mL) or IL-1β (e.g., 10 U/ml) for a specified period, typically 24 hours.

-

Quantification of Inflammatory Mediators :

-

Nitric Oxide (NO) : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Prostaglandins (PGE2) : Levels of PGE2 in the supernatant are measured using commercially available enzyme immunoassay (EIA) kits.

-

-

Data Analysis : The levels of inflammatory mediators in the this compound-treated groups are compared to the LPS/IL-1β-only control group. A significant decrease demonstrates the anti-inflammatory efficacy of this compound. Cell viability assays (e.g., MTT or LDH) are run in parallel to ensure the observed effects are not due to cytotoxicity.

Discussion and Future Directions

The preclinical data robustly support the neuroprotective potential of this compound. Its unique, multi-target mechanism of action distinguishes it from agents that act on a single pathway. By simultaneously reducing excitotoxicity, dampening neuroinflammation, and modulating the endocannabinoid system, this compound addresses several pathological processes that drive neurodegeneration.

While its efficacy has been demonstrated in a range of in vitro and ex vivo models, further research is warranted. Future studies should focus on long-term efficacy and safety in chronic in vivo models of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. Elucidating the precise contribution of each of its molecular targets (e.g., CB1 vs. TRPV1 vs. COX) in different disease contexts will be crucial for its therapeutic development. The translation of these promising preclinical findings into clinical applications holds the potential to offer a novel therapeutic strategy for a host of debilitating neurological disorders.

References

- 1. Neuroprotective Effect of this compound Against NMDA-Induced Hippocampal Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effect of this compound Against NMDA-Induced Hippocampal Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

The Anti-inflammatory Effects of AM404 in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders. N-arachidonoylphenolamine (AM404), the active metabolite of acetaminophen in the central nervous system, has emerged as a promising therapeutic agent with potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound in the context of neuroinflammation. It details the compound's multifaceted mechanisms of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating novel therapeutic strategies for neuroinflammatory conditions.

Introduction

Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators within the central nervous system (CNS), plays a dual role in both protective and detrimental processes.[1][2] While acute neuroinflammation is a crucial defense mechanism, chronic inflammation contributes significantly to neuronal damage and the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3] this compound, formed in the brain from the conjugation of p-aminophenol (a deacetylated product of acetaminophen) with arachidonic acid by fatty acid amide hydrolase (FAAH), has demonstrated significant anti-neuroinflammatory effects. Its therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in the neuroinflammatory cascade.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through a variety of mechanisms, making it a molecule of significant interest. These mechanisms are often interconnected and can vary depending on the specific cell type and inflammatory stimulus.

-

Inhibition of Cyclooxygenase (COX) Activity: this compound has been shown to directly inhibit the enzymatic activity of both COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. In lipopolysaccharide (LPS)-stimulated primary microglia, this compound significantly decreased the release of PGE2 and prostaglandin D2 (PGD2) and slightly reduced COX-2 protein levels.

-

Modulation of the Endocannabinoid System: Although not a direct agonist, this compound indirectly enhances endocannabinoid signaling. It is known to inhibit the cellular uptake of the endocannabinoid anandamide (AEA), thereby increasing its synaptic availability to activate cannabinoid receptors CB1 and CB2. CB2 receptor activation, in particular, is associated with reducing the inflammatory response of microglia. Some studies suggest that the anti-inflammatory effects of this compound are at least partially mediated through the CB1 and CB2 receptors.

-

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1): this compound is a potent agonist of the TRPV1 receptor. While TRPV1 activation is often associated with pro-nociceptive signals, its sustained activation can lead to desensitization and a subsequent reduction in inflammatory signaling and pain. However, some studies have shown that the anti-inflammatory effects of this compound in microglia are independent of TRPV1 activation.

-

Inhibition of the NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to attenuate the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).

-

Reduction of Oxidative Stress: this compound has been observed to reduce the formation of reactive oxygen species (ROS). Specifically, it decreases the levels of 8-iso-prostaglandin F2α (8-iso-PGF2α), a marker of lipid peroxidation and oxidative stress, in both IL-1β-stimulated neuroblastoma cells and LPS-stimulated primary microglia.

Signaling Pathways

The anti-inflammatory actions of this compound involve the modulation of several key intracellular signaling pathways. The following diagrams illustrate these complex interactions.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key inflammatory markers as reported in various preclinical studies.

Table 1: Effect of this compound on Prostaglandin and Nitric Oxide Production

| Cell/Tissue Type | Inflammatory Stimulus | This compound Concentration | Effect on PGE2 | Effect on 8-iso-PGF2α | Effect on Nitric Oxide (NO) | Reference |

| Primary Rat Microglia | LPS (10 ng/mL) | 0.1 - 10 µM | Dose-dependent decrease | Dose-dependent decrease | Not Reported | |

| SK-N-SH Neuroblastoma Cells | IL-1β (10 ng/mL) | 1 - 10 µM | Dose-dependent decrease | Significant reduction at 10 µM | Not Reported | |

| BV-2 Murine Microglia | LPS | Not specified | Not Reported | Not Reported | Suppressed secretion | |

| Organotypic Hippocampal Slices | LPS (10 ng/mL) | Not specified | Inhibition | Not Reported | Not Reported |

Table 2: Effect of this compound on Cytokine Production

| Animal Model/Cell Type | Inflammatory Condition/Stimulus | This compound Treatment Regimen | Effect on IL-1β | Effect on IL-6 | Effect on TNF-α | Reference |

| Sprague-Dawley Rats | LPS-induced inflammation | Not specified | Ameliorated increase | Ameliorated increase | Ameliorated increase | |

| 3xTg-AD Mice | Alzheimer's Disease model | Low dose, systemic | Not Reported | Significantly decreased serum levels | Significantly decreased serum levels | |

| Organotypic Hippocampal Slices | NMDA (25 µM) | Not specified | Decreased expression | No effect | No effect | |

| Rat Model of Neuropathic Pain | Chronic Constriction Injury | 10 mg/kg daily for 7 days | Not Reported | Not Reported | Decreased spinal cord levels |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

In Vitro Neuroinflammation Model using Microglia

This protocol describes the induction of an inflammatory response in cultured microglial cells and the subsequent treatment with this compound.

-

Cell Culture:

-

Culture BV-2 murine microglial cells or primary microglia in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 24-well or 96-well plates at a density of 2 x 10^5 cells/well or 1 x 10^4 cells/well, respectively, and allow them to adhere for 24 hours.

-

-

Induction of Inflammation and this compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-incubate the microglial cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 10-100 ng/mL.

-

Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours).

-

-

Analysis of Inflammatory Mediators:

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins (PGE2) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent.

-

-

Western Blotting:

-

Lyse the cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against COX-2, iNOS, IκBα, and phosphorylated NF-κB, followed by incubation with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

In Vivo Neuroinflammation Model

This protocol provides a general framework for assessing the anti-inflammatory effects of this compound in a rodent model of neuroinflammation.

-

Animal Model:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Induce neuroinflammation through intracerebroventricular (ICV) or intraperitoneal (IP) injection of LPS.

-

Alternatively, use transgenic models of neurodegenerative diseases (e.g., 3xTg-AD mice).

-

-

This compound Administration:

-

Administer this compound via a suitable route (e.g., subcutaneous, intraperitoneal, or oral) at a predetermined dose (e.g., 10 mg/kg).

-

The treatment regimen can be a single dose or repeated daily administrations.

-

-

Behavioral Assessment:

-

Perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) or pain sensitivity (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia).

-

-

Tissue Collection and Analysis:

-

At the end of the experiment, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood samples.

-